molecular formula C19H18FNO4 B11044355 N-{7-[(2-fluorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide

N-{7-[(2-fluorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide

Cat. No.: B11044355
M. Wt: 343.3 g/mol
InChI Key: AIRRDFYXTNZHDQ-UHFFFAOYSA-N
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Description

N-{7-[(2-fluorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-[(2-fluorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the 1,4-benzodioxin ring. This can be achieved through the condensation of catechol with an appropriate aldehyde under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where the benzodioxin intermediate reacts with a fluorobenzene derivative in the presence of a Lewis acid catalyst.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety. This can be achieved through the reaction of the intermediate with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-{7-[(2-fluorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.

Medicine

Medically, this compound has potential applications in drug development. Its structural features suggest it could be a candidate for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry

In industry, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{7-[(2-fluorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxy group can form hydrogen bonds with active site residues. The cyclopropanecarboxamide moiety may contribute to the overall stability and specificity of the compound’s binding.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorophenyl)-2-hydroxy-N-methylpropanamide: Shares the fluorophenyl and hydroxy groups but lacks the benzodioxin and cyclopropanecarboxamide moieties.

    2-(2-fluorophenyl)-2-hydroxyacetamide: Similar in having a fluorophenyl and hydroxy group but differs in the rest of the structure.

    N-(2-fluorophenyl)benzamide: Contains the fluorophenyl group but lacks the hydroxy and cyclopropanecarboxamide groups.

Uniqueness

N-{7-[(2-fluorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide is unique due to its combination of a benzodioxin ring, a fluorophenyl group, and a cyclopropanecarboxamide moiety. This unique structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H18FNO4

Molecular Weight

343.3 g/mol

IUPAC Name

N-[7-[(2-fluorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide

InChI

InChI=1S/C19H18FNO4/c20-14-4-2-1-3-12(14)18(22)13-9-16-17(25-8-7-24-16)10-15(13)21-19(23)11-5-6-11/h1-4,9-11,18,22H,5-8H2,(H,21,23)

InChI Key

AIRRDFYXTNZHDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(C=C2C(C4=CC=CC=C4F)O)OCCO3

Origin of Product

United States

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